molecular formula C5H11NO2 B3329213 Methyl isopropylcarbamate CAS No. 5602-90-4

Methyl isopropylcarbamate

Cat. No.: B3329213
CAS No.: 5602-90-4
M. Wt: 117.15 g/mol
InChI Key: PWFYXEJZPCACLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isopropylcarbamate is an organic compound with the chemical formula C5H11NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isopropylcarbamate can be synthesized through several methods:

    Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with alcohols.

    Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with alcohols to form carbamates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl isopropylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl isopropylcarbamate is unique due to its specific combination of methyl and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other carbamates may not be as effective .

Properties

IUPAC Name

methyl N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(2)6-5(7)8-3/h4H,1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFYXEJZPCACLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isopropylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl isopropylcarbamate
Reactant of Route 3
Reactant of Route 3
Methyl isopropylcarbamate
Reactant of Route 4
Reactant of Route 4
Methyl isopropylcarbamate
Reactant of Route 5
Reactant of Route 5
Methyl isopropylcarbamate
Reactant of Route 6
Reactant of Route 6
Methyl isopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.